molecular formula C18H31N3O13P2 B1261664 dTDP-L-megosamine

dTDP-L-megosamine

Cat. No. B1261664
M. Wt: 559.4 g/mol
InChI Key: XPIWJCQKSXFPJI-AUZYSZHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-L-megosamine is a pyrimidine nucleotide-sugar.

Scientific Research Applications

1. Role in Biosynthesis Pathways

  • Biosynthesis of L-mycarose and L-megosamine : dTDP-L-megosamine is involved in the biosynthesis of important sugars like L-mycarose and L-megosamine. The study by Peirú et al. (2007) reveals the critical role of proteins like MegBIIa and MegBIIb in the biosynthesis of dTDP-L-mycarose, a process that is integral to the development of certain antibiotics. This study highlights the complex enzymatic interactions that contribute to the biosynthetic pathways of these sugars (Peirú et al., 2007).

2. Structural Studies and Enzymatic Mechanisms

  • X-ray Crystal Structure Analysis : The structural and functional aspects of enzymes involved in the biosynthesis of dTDP-sugar derivatives have been extensively studied. For instance, the work of Burgie and Holden (2008) on DesVI, a sugar N,N-dimethyltransferase, provides insights into the enzyme's structure and its role in dTDP-desosamine biosynthesis, a critical step in erythromycin production (Burgie & Holden, 2008).

3. Applications in Antibiotic Synthesis

  • Production of Megalomicin A : dTDP-L-megosamine plays a significant role in the production of megalomicin A, a macrolide antibiotic. The research by Useglio et al. (2010) demonstrates the successful in vivo reconstitution of the TDP-L-megosamine pathway, essential for the synthesis of megalomicin A in E. coli (Useglio et al., 2010).

4. Enzymatic Synthesis and Characterization

  • Enzymatic Synthesis of dTDP-Activated Sugar Nucleotides : The systematic enzymatic synthesis of dTDP-activated sugar nucleotides, including dTDP-L-megosamine, is crucial for the study of carbohydrates and glycosyltransferases. Wei et al. (2023) have made significant strides in producing these sugar nucleotides, paving the way for more in-depth glycoscience research (Wei et al., 2023).

5. Potential in Drug Development

  • Glycosylation Engineering of Novel Bioactive Compounds : The synthesis and manipulation of dTDP-activated sugars, including dTDP-L-megosamine, are vital for the glycosylation engineering of new antibiotics and bioactive compounds. The review by Rupprath et al. (2005) discusses various strategies and challenges in the synthesis of these sugars, highlighting their potential in creating new therapeutic agents (Rupprath et al., 2005).

properties

Product Name

dTDP-L-megosamine

Molecular Formula

C18H31N3O13P2

Molecular Weight

559.4 g/mol

IUPAC Name

[(2R,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C18H31N3O13P2/c1-9-7-21(18(25)19-17(9)24)14-6-12(22)13(32-14)8-30-35(26,27)34-36(28,29)33-15-5-11(20(3)4)16(23)10(2)31-15/h7,10-16,22-23H,5-6,8H2,1-4H3,(H,26,27)(H,28,29)(H,19,24,25)/t10-,11+,12-,13+,14+,15+,16-/m0/s1

InChI Key

XPIWJCQKSXFPJI-AUZYSZHDSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)N(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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